1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a 4-methylpyridin-2-yl substituent
Preparation Methods
The synthesis of 1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine, pyrrolidine, and prop-2-en-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Synthetic Route: The synthetic route may involve the condensation of 4-methylpyridine with pyrrolidine, followed by the addition of prop-2-en-1-one to form the final product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound
Chemical Reactions Analysis
1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can occur at the pyrrolidine or pyridine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Effects: The effects of the compound depend on its specific interactions with these targets and pathways
Comparison with Similar Compounds
1-[3-(4-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound has a similar pyrrolidine structure but differs in the substituents attached to the ring.
2-Aminopyridine-5-boronic acid pinacol ester: This compound contains a pyridine ring but has different functional groups and properties.
Unique Features: The unique features of this compound include its specific substituents and the resulting chemical and biological properties
Properties
IUPAC Name |
1-[3-(4-methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-13(16)15-7-5-11(9-15)12-8-10(2)4-6-14-12/h3-4,6,8,11H,1,5,7,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVYWNZKNMPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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